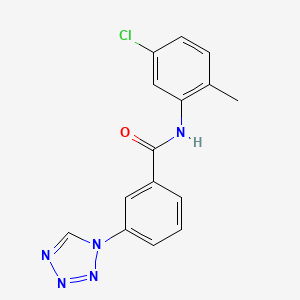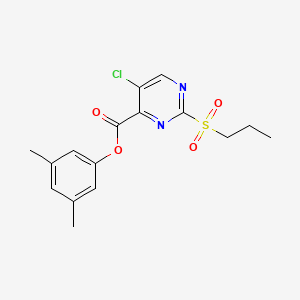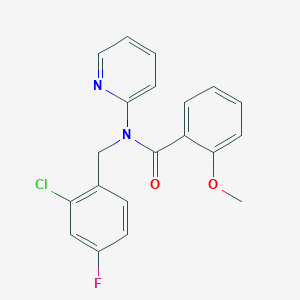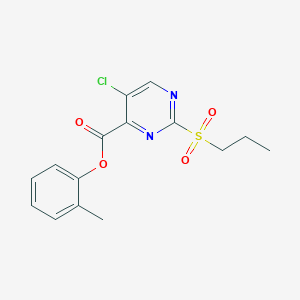![molecular formula C24H26N2O4 B11313214 6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313214.png)
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a morpholine ring, which is a common structural motif in medicinal chemistry due to its favorable pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between a suitable phenol and an aldehyde
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural features, it is investigated for potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell proliferation and survival, making the compound a candidate for anticancer research .
類似化合物との比較
Similar Compounds
9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound shares the morpholine ring and has been studied for its anticancer properties.
6,8-dimethyl-N-morpholin-4-yl-2-pyridin-2-ylquinoline-4-carboxamide: Another compound with a morpholine ring, known for its biological activities.
Uniqueness
What sets 6,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of the chromene core and the morpholine ring, which may confer distinct biological activities and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
6,8-dimethyl-N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-16-12-17(2)23-19(13-16)21(27)14-22(30-23)24(28)25-15-20(18-6-4-3-5-7-18)26-8-10-29-11-9-26/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,25,28) |
InChIキー |
QDXKQCSXYCCYKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B11313140.png)
![5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313141.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11313149.png)
![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
![N-[4-(dimethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11313172.png)
![N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide](/img/structure/B11313173.png)



![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11313197.png)


![1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313207.png)
